molecular formula C19H17N3OS B3946416 N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Cat. No. B3946416
M. Wt: 335.4 g/mol
InChI Key: DHGLKEMDVGBMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide, commonly known as ABT-737, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

ABT-737 works by inhibiting the activity of B-cell lymphoma 2 (BCL-2) family proteins, which are involved in regulating apoptosis. Specifically, it binds to the BH3-binding groove of BCL-2, BCL-XL, and BCL-w, which prevents them from inhibiting pro-apoptotic proteins such as BAX and BAK. This leads to the activation of the apoptotic pathway and the eventual death of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to be effective in combination with other anticancer drugs, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABT-737 is its specificity for BCL-2 family proteins, which makes it a promising candidate for the development of targeted cancer therapies. However, its efficacy may be limited by the development of resistance in cancer cells, which can arise through the upregulation of other anti-apoptotic proteins. Additionally, its use may be limited by its toxicity profile, as it has been shown to cause side effects such as thrombocytopenia and neutropenia in preclinical studies.

Future Directions

There are several potential future directions for the development of ABT-737 and related compounds. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with ABT-737. Another area of research is the development of combination therapies that can enhance the efficacy of ABT-737 and overcome resistance mechanisms. Finally, there is ongoing research into the development of second-generation BCL-2 inhibitors that may have improved efficacy and reduced toxicity compared to ABT-737.

Scientific Research Applications

ABT-737 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins that are essential for their survival. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[3-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-11-20-19-22-17(13-24-19)15-9-6-10-16(12-15)21-18(23)14-7-4-3-5-8-14/h2-10,12-13H,1,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLKEMDVGBMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.